molecular formula C13H16N2 B1345116 2-Cyclohexyl-1H-benzimidazole CAS No. 36947-70-3

2-Cyclohexyl-1H-benzimidazole

Cat. No. B1345116
CAS RN: 36947-70-3
M. Wt: 200.28 g/mol
InChI Key: ZUKYCLYMFNPDCT-UHFFFAOYSA-N
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Description

“2-Cyclohexyl-1H-benzimidazole” is a chemical compound with the molecular formula C13H16N2 . It has a molecular weight of 200.28 . The IUPAC name for this compound is also "2-cyclohexyl-1H-benzimidazole" .


Synthesis Analysis

Benzimidazole derivatives can be synthesized through various methods. One common method involves the condensation of o-phenylenediamine with aldehydes . Another approach involves the cyclization of amido-nitriles . The synthesis of benzimidazole derivatives has attracted much attention due to their wide range of chemical and biological properties .


Molecular Structure Analysis

The benzimidazole core of “2-Cyclohexyl-1H-benzimidazole” is planar . The compound’s structure can be analyzed using various techniques such as X-ray diffraction, vibrational circular dichroism spectroscopy , and quantum computational studies .


Chemical Reactions Analysis

Benzimidazoles, including “2-Cyclohexyl-1H-benzimidazole”, can undergo various chemical reactions. For instance, they can participate in nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Physical And Chemical Properties Analysis

“2-Cyclohexyl-1H-benzimidazole” is a solid at room temperature . More detailed physical and chemical properties were not found in the search results.

Safety and Hazards

The safety data sheet for “2-Cyclohexyl-1H-benzimidazole” suggests that it may cause skin irritation and serious eye irritation . It is recommended to immediately remove any clothing contaminated by the product and move out of the dangerous area .

Future Directions

Benzimidazoles, including “2-Cyclohexyl-1H-benzimidazole”, have a wide range of applications in pharmaceuticals and agrochemicals . They are also being explored for use in dyes for solar cells and other optical applications, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted benzimidazoles is of strategic importance .

properties

IUPAC Name

2-cyclohexyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h4-5,8-10H,1-3,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKYCLYMFNPDCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190443
Record name Benzimidazole, 2-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36947-70-3
Record name 2-Cyclohexyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36947-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzimidazole, 2-cyclohexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036947703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 2-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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